molecular formula C16H13ClN2O2S B2642903 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide CAS No. 1251578-32-1

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide

Cat. No.: B2642903
CAS No.: 1251578-32-1
M. Wt: 332.8
InChI Key: MJVRDXPNXFKQGU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide backbone substituted with a 5-chloro group and an N-linked 2-ethoxyquinolin-8-yl moiety. The quinoline substituent in this compound may enhance lipophilicity and influence target binding, similar to related heterocyclic systems in approved drugs like rivaroxaban .

Properties

IUPAC Name

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-14-9-6-10-4-3-5-11(15(10)19-14)18-16(20)12-7-8-13(17)22-12/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRDXPNXFKQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
The compound serves as an essential building block in organic synthesis. Its structure allows for the modification and derivatization to create more complex molecules, which can be utilized in various chemical reactions and processes.

Material Science
In material science, 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide is explored for its electronic properties. It can be incorporated into polymers or other materials to enhance conductivity or other desirable traits, making it a candidate for use in electronic devices.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases.

Medicinal Applications

Drug Development
this compound has been studied as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for further development into pharmaceuticals aimed at treating conditions such as cancer or cardiovascular diseases.

Quality Control in Pharmaceuticals
As an impurity in certain medications, the compound plays a crucial role in quality control processes within pharmaceutical manufacturing. Its detection and quantification are vital for ensuring the safety and efficacy of drugs.

Activity TypeObserved EffectReference Source
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation markers
  • Antimicrobial Efficacy Study
    A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a new antibiotic agent.
  • Inflammation Reduction Research
    In a controlled laboratory setting, the compound was tested on human cell lines to assess its anti-inflammatory properties. The results showed a marked decrease in cytokine production, suggesting its utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of thiophene-2-carboxamide derivatives is highly dependent on substituents. Key analogs and their structural differences are summarized below:

Compound Name / ID Core Structure Key Substituent(s) Biological Target/Activity Reference(s)
5-Chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Ethoxyquinolin-8-yl Hypothesized antithrombotic/antimicrobial (inferred from analogs)
Rivaroxaban (BAY 59-7939) Thiophene-2-carboxamide (5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl Direct Factor Xa inhibitor (antithrombotic)
Patent Compound () Thiophene-2-carboxamide (5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl Antithrombotic with enhanced stability
Chalcone Derivatives () Thiophene-2-carboxamide + chalcone Varied arylacryloyl groups (e.g., 4-hydroxyphenyl, 3,4-dimethoxyphenyl) Antimicrobial, anticancer (in vitro)
Rivaroxaban Intermediate () Thiophene-2-carboxamide (2S)-3-chloro-2-hydroxypropyl Synthetic intermediate for antithrombotics

Physicochemical and Pharmacokinetic Properties

  • Rivaroxaban: Molecular weight 435.88 g/mol; CAS 366789-02-6. Exhibits high oral bioavailability and stability, attributed to its oxazolidinone and morpholinone groups .
  • Patent Compound () : A crystalline methanesulfonate form with exceptional stability under high humidity and temperature, critical for long-term storage .
  • Chalcone Derivatives : Lower molecular weights (e.g., 384.8–447.7 g/mol) and varied melting points (145–212°C), influenced by substituent polarity. For example, 4c (3,4-dimethoxyphenyl) melts at 145–147°C, while 4b (4-hydroxyphenyl) melts at 210–212°C .

Biological Activity

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide (CAS No. 1251578-32-1) is a synthetic organic compound belonging to the class of thiophene derivatives. These derivatives are recognized for their diverse biological activities and applications across medicinal chemistry, material science, and industrial chemistry. This article focuses on the biological activity of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₆H₁₃ClN₂O₂S
Molecular Weight 332.8 g/mol
CAS Number 1251578-32-1

Synthesis

The synthesis of this compound typically involves several steps, including the oxidation of aldehydes and subsequent reactions to form the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functional applications in research and industry.

Medicinal Chemistry Applications

This compound has been investigated for its potential as an antitubercular agent , demonstrating promising activity against Mycobacterium tuberculosis. This compound's mechanism of action likely involves the inhibition of key enzymes or pathways critical for the survival of the bacteria.

Case Studies

The biological activity of this compound is attributed to its interaction with specific molecular targets. As an antitubercular agent, it may inhibit critical enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for Mycobacterium tuberculosis survival. Understanding these interactions can facilitate the design of more effective derivatives with enhanced potency and selectivity .

Research Findings

Recent studies have explored various aspects of thiophene derivatives, including their pharmacological profiles and mechanisms of action:

  • Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for further investigation in infectious disease management .
  • Inflammatory Response Modulation : Some studies suggest that related compounds can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases such as ulcerative colitis .
  • Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic properties and safety profiles are crucial for assessing the viability of this compound in clinical settings. Preliminary data suggest that modifications to its structure could enhance bioavailability and reduce toxicity .

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O/S hydrogen bonds). For example, dihedral angles between quinoline and thiophene rings can be quantified to assess planarity .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity. Key signals include the quinoline NH (~10 ppm) and thiophene aromatic protons (6.5–8.5 ppm) .
  • IR spectroscopy : Amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C–H bends (~700–800 cm1^{-1}) validate functional groups .

How can reaction conditions be optimized to improve regioselectivity in the formation of the quinoline-thiophene amide bond?

Q. Advanced

  • Activation of the amine : Pre-treatment of 2-ethoxyquinolin-8-amine with a base (e.g., TEA) enhances nucleophilicity, favoring amide bond formation over side reactions .
  • Catalytic additives : Use of DMAP or pyridine derivatives accelerates acyl chloride activation, reducing reaction time and improving yield .
  • Temperature control : Lower temperatures (60–70°C) minimize decomposition of sensitive intermediates, as demonstrated in analogous furan-carboxamide syntheses .

What strategies address discrepancies in crystallographic data between different batches?

Q. Advanced

  • Polymorphism screening : Vary crystallization solvents (e.g., DMSO vs. ethanol) to isolate dominant polymorphs, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide studies .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to explain packing variations .
  • Thermal analysis (DSC/TGA) : Correlates thermal stability with crystallographic forms, identifying metastable phases .

What in vitro assays assess the compound's biological activity, considering structural analogs?

Q. Advanced

  • Antimicrobial assays : Broth microdilution (MIC) testing against Gram-positive/negative bacteria, referencing N-aromatic carboxamides with reported antibacterial activity .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate genotoxicity risks, given thiophene carboxanilides’ documented cellular toxicity .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) guided by the quinoline moiety’s affinity for hydrophobic binding pockets .

How do substituents on the quinoline ring affect the compound's electronic properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl) : Increase quinoline’s electrophilicity, enhancing hydrogen-bond acceptor capacity (evidenced in 5-chloroquinolin-8-yl derivatives) .
  • Ethoxy group : The –OCH2_2CH3_3 substituent introduces steric hindrance, altering dihedral angles and crystal packing, as observed in similar quinoline-carboxylate structures .
  • DFT calculations : Predict HOMO-LUMO gaps and charge distribution to correlate substituent effects with reactivity .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as validated in thiophene-carboxamide purifications .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, especially regioisomers .

How can non-covalent interactions in the crystal structure be interpreted to predict solubility and stability?

Q. Advanced

  • Hydrogen-bonding networks : Strong N–H···O bonds (2.8–3.0 Å) enhance thermal stability but reduce solubility in non-polar solvents .
  • Van der Waals interactions : Planar stacking of quinoline and thiophene rings increases melting points, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide .
  • Hirshfeld surface plots : Visualize C–H···S interactions (common in thiophene derivatives) to explain solvent compatibility .

What stability studies are recommended under various storage conditions?

Q. Basic

  • Thermal stability : TGA/DSC to identify decomposition thresholds (e.g., >200°C for similar carboxamides) .
  • Photodegradation : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
  • Hydrolytic stability : pH-dependent degradation studies (pH 1–13) to assess amide bond susceptibility .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain, cell line, compound concentration) to identify protocol-dependent variability .
  • SAR studies : Systematically modify substituents (e.g., Cl position on quinoline) to isolate activity trends .
  • Docking simulations : Molecular modeling against target proteins (e.g., DNA gyrase) reconciles divergent activity reports .

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